タカルシトール

概要

説明

タカルシトールは、主に皮膚科で乾癬、慢性唇裂、その他の重度の乾燥肌の治療に使用されます。これは、過剰な皮膚細胞のターンオーバーを抑制する能力によるものです。 . タカルシトールは、CuratodermやBonalfaなどのいくつかの名前で販売されています。 .

製造方法

タカルシトールの合成には、L-バリンとインホッフェン・リトゴエジオールから始まるいくつかのステップが含まれます。 . 合成の重要な特徴には、C/D環含有アルデヒドとのβ-オキシベンゾチアゾール-2-イルスルホンの修飾されたジュリアオレフィン化反応が含まれており、完全な機能化C/D環シンソンの10グラムを取得することができます。 . C/D環フラグメントと市販のホスホネートとのホルナー・ワズワース・エモンズ反応により、炭素骨格が完成します。これは、グラムスケールの合成でタカルシトールに改変されます。 .

タカルシトールの工業生産方法には、不斉触媒還元、光触媒二重結合異性化、保護基の除去を含むエナンチオ選択的合成が含まれます。 . この方法は、経済的で操作が簡単であり、高い光学純度と化学純度を実現できるため、工業化に適しています。 .

科学的研究の応用

タカルシトールは、次のような幅広い科学研究における応用があります。

準備方法

The synthesis of tacalcitol involves several steps, starting from L-valine and Inhoffen-Lythgoe diol . Key features of the synthesis include the modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde to access decagrams of fully functionalized C/D ring synthon . The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into tacalcitol in a gram-scale synthesis .

Industrial production methods for tacalcitol involve enantioselective synthesis, which includes asymmetric catalytic reduction, photocatalysis double bond isomerization, and removal of protective groups . This method is economical, simple to operate, and can achieve high optical and chemical purity, making it suitable for industrialization .

化学反応の分析

タカルシトールは、次のようなさまざまな化学反応を起こします。

酸化: タカルシトールは、酸化されてさまざまな誘導体になることがあります。

これらの反応で使用される一般的な試薬と条件には、キラルオキサザボロリジン、ボラン錯体系、β-オキシベンゾチアゾール-2-イルスルホンが含まれます。 . これらの反応から生成される主要な生成物には、完全な機能化C/D環シンソンとタカルシトール自体が含まれます。 .

作用機序

タカルシトールは、ケラチノサイト上のビタミンD受容体と相互作用することでその効果を発揮します。 . 表皮における過剰な細胞ターンオーバーを抑制することで、皮膚の細胞の成長と発達を正常化します。 . タカルシトールはケラチノサイトのビタミンD受容体に結合し、ケラチノサイトの過増殖を抑制し、これらの細胞の分化を誘導します。 .

類似化合物の比較

タカルシトールは、臨床で用いられているいくつかの合成ビタミンD3アナログの一つです。類似の化合物には以下のようなものがあります。

カルシポトリエン: 乾癬の治療に用いられるもう一つのビタミンD3アナログです。.

カルシトリオール: さまざまな医療用途で用いられるビタミンD3のホルモン的に活性な代謝産物です。.

マクサカルシトール: 乾癬の治療に用いられるビタミンD3アナログです。.

パリカルシトール: 副甲状腺機能亢進症の治療に用いられる合成ビタミンDアナログです。.

エルデカルシトール: 骨粗鬆症の治療に用いられるもう一つのビタミンD3アナログです。.

タカルシトールは、カルシトリオールに比べてカルシウム代謝への影響が小さく、皮膚科治療における長期使用においてより安全な選択肢となっています。 .

類似化合物との比較

Tacalcitol is one of several synthetic vitamin D3 analogs used in clinical practice. Similar compounds include:

Calcipotriene: Another vitamin D3 analog used in the treatment of psoriasis.

Calcitriol: The hormonally active metabolite of vitamin D3, used in various medical applications.

Maxacalcitol: A vitamin D3 analog used in the treatment of psoriasis.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.

Eldecalcitol: Another vitamin D3 analog used in the treatment of osteoporosis.

Tacalcitol is unique in its reduced effect on calcium metabolism compared to calcitriol, making it a safer option for long-term use in dermatological treatments .

特性

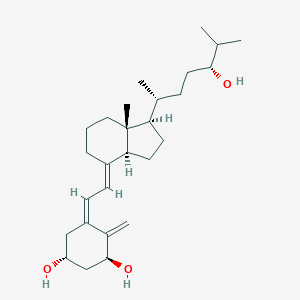

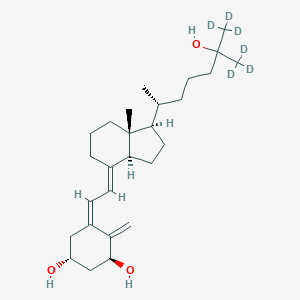

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYLYJCXYAMOFT-RSFVBTMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905111 | |

| Record name | Tacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57333-96-7 | |

| Record name | Tacalcitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57333-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacalcitol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057333967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1a,3b,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-1,3,24-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2W72OJ5ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tacalcitol exert its therapeutic effects?

A1: Tacalcitol primarily acts by binding to the vitamin D receptor (VDR) present in various cell types, including keratinocytes. [, , , , ] This binding initiates a cascade of downstream effects:

- Inhibition of Keratinocyte Proliferation: Tacalcitol effectively inhibits the proliferation of keratinocytes, the predominant cell type in the epidermis, contributing to its anti-psoriatic effect. [, , , , ]

- Promotion of Keratinocyte Differentiation: Tacalcitol promotes the differentiation of keratinocytes, leading to a more normalized epidermal structure. [, , , ]

- Modulation of Inflammation: Tacalcitol influences inflammatory responses by modulating the production of inflammatory mediators such as IL-6, IL-8, MIP-2, and KC. [, , ] It can also inhibit mast cell degranulation, further contributing to its anti-inflammatory effects. []

- Influence on Melanocytes: Research suggests that tacalcitol might promote the proliferation, migration, and adhesion of melanocytes, as well as the expression of c-kit mRNA, potentially explaining its efficacy in treating vitiligo. [, , ]

Q2: What in vitro models have been used to study the effects of tacalcitol?

A2: Researchers have employed various in vitro models, including:

- Human Keratinocyte Cell Lines (e.g., HaCaT, K-TL-1): These models have been used to investigate the effects of tacalcitol on keratinocyte proliferation, differentiation, and the production of growth factors like NGF. [, , ]

- Human Melanocyte Cultures: These cultures have been utilized to assess the effects of tacalcitol on melanocyte proliferation, melanin synthesis, tyrosinase activity, and the expression of genes related to pigmentation. [, , ]

- Nasal Polyp Fibroblast Cultures: These models have been used to study the impact of tacalcitol on fibroblast proliferation and the expression of inflammatory mediators and apoptotic genes. [, , ]

Q3: What in vivo models have been used to study the effects of tacalcitol, and what were the key findings?

A4: Animal models, primarily rodents like hairless mice, have been utilized to study the effects of tacalcitol on cutaneous inflammation. [, ] Key findings include:

- Inhibition of TPA-Induced Inflammation: Tacalcitol demonstrated a dose-dependent inhibition of TPA-induced inflammatory cell infiltration and myeloperoxidase activity in the skin. [, ]

- Suppression of Inflammatory Mediators: Tacalcitol inhibited the mRNA expression and protein production of inflammatory mediators such as MIP-2 and KC. []

- Inhibition of Mast Cell Degranulation: Tacalcitol effectively inhibited TPA-induced mast cell degranulation without affecting the overall mast cell count. []

Q4: What is the clinical efficacy of tacalcitol in treating psoriasis?

A4: Numerous clinical trials have demonstrated the efficacy of tacalcitol in treating psoriasis:

- Reduction in PASI Score: Studies have shown significant reductions in the Psoriasis Area and Severity Index (PASI) score in patients treated with tacalcitol, indicating improvement in erythema, infiltration, and scaling. [, , , , , , , ]

- Long-Term Efficacy: Tacalcitol has demonstrated sustained efficacy in long-term management of psoriasis, with continuous improvement or maintenance of achieved results observed in studies lasting up to 18 months. [, , , ]

- Comparison with Other Treatments: Clinical trials have compared tacalcitol to other treatment modalities:

- Superior to Placebo: Tacalcitol consistently demonstrated superior efficacy compared to placebo in reducing psoriasis severity. [, , ]

- Comparable to Betamethasone Valerate: Some studies suggest that tacalcitol might have comparable efficacy to betamethasone valerate, a potent topical corticosteroid, in treating psoriasis. []

- More Effective Than Calcipotriol in Some Regimens: A specific regimen of calcipotriol/betamethasone dipropionate followed by calcipotriol alone demonstrated superior efficacy compared to tacalcitol alone in one study. [, ]

- Favorable Safety Profile in Long-Term Use: Tacalcitol exhibited a favorable safety profile in long-term studies, with no significant systemic effects on calcium metabolism observed. [, ]

Q5: Has tacalcitol shown efficacy in treating other dermatological conditions?

A5: Emerging evidence suggests potential benefits of tacalcitol in treating conditions beyond psoriasis:

- Vitiligo: Several clinical trials have reported promising results with topical tacalcitol in promoting repigmentation in vitiligo lesions. [, , , ]

- Palmoplantar Pustulosis: One study observed a higher effective rate with tacalcitol ointment compared to placebo in treating palmoplantar pustulosis. []

- Sebopsoriasis and Seborrheic Dermatitis: Limited evidence suggests potential benefits of tacalcitol cream in treating sebopsoriasis and seborrheic dermatitis of the face and scalp. []

- Other Conditions: Case reports and preliminary studies have also explored the use of tacalcitol in conditions like Hailey-Hailey disease, keratosis follicularis squamosa, and subcorneal pustular dermatosis, with varying degrees of success. [, , , ]

Q6: What is the safety profile of tacalcitol based on clinical trials?

A6: Clinical trials consistently highlight a favorable safety profile for tacalcitol:

- Low Systemic Absorption: Tacalcitol exhibits minimal systemic absorption following topical application, reducing the risk of systemic side effects. [, ]

- Local Skin Reactions: Transient and mostly mild local skin reactions, such as burning, itching, or irritation, have been reported in some patients. [, , , , ]

Q7: What are potential future directions for research on tacalcitol?

A7: Future research could explore:

- Optimizing Combination Therapies: Further investigation is warranted to optimize combination therapies involving tacalcitol with other agents like narrowband UVB phototherapy, considering factors such as dosage, frequency, and duration of treatment. [, , ]

Q8: What are some research gaps regarding tacalcitol?

A8: Despite significant research, some knowledge gaps remain:

- Long-Term Effects of High-Concentration Formulations: While long-term studies using standard concentrations of tacalcitol have shown a good safety profile, further research is needed to assess the long-term safety of high-concentration formulations (e.g., 20 µg/g) and potential interactions with other medications. []

- Impact of VDR Polymorphism on Treatment Outcome: While some studies suggest a potential role of VDR polymorphism in influencing sensitivity to tacalcitol, further investigation is needed to establish a definitive link. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)